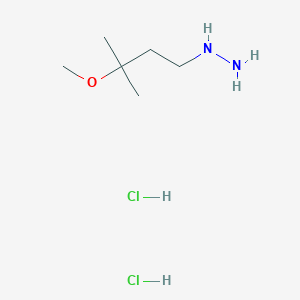

(3-Methoxy-3-methylbutyl)hydrazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-Methoxy-3-methylbutyl)hydrazine dihydrochloride” is a chemical compound with the CAS number 1355355-72-4 . It has a molecular weight of 205.13 . The compound is typically used for research purposes .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H18Cl2N2O . The InChI code is 1S/C6H16N2O.2ClH/c1-6(2,9-3)4-5-8-7;;/h8H,4-5,7H2,1-3H3;2*1H .Physical and Chemical Properties Analysis

“this compound” is a powder . The compound’s storage temperature is not specified . The boiling point is also not provided .Applications De Recherche Scientifique

Antineoplastic Actions of Hydrazines

Hydrazines, including hydrazine-containing natural products, have been reviewed for their antineoplastic (anti-cancer) activities. These studies highlight the potential of certain hydrazines in cancer treatment, despite concerns about their carcinogenic properties. The investigation into N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide HCl (procarbazine) stands out for its extensive use in medicine before being recognized for its carcinogenic potential in animals and possibly in humans (Tóth, 1996).

Diuretics with Carbonic Anhydrase Inhibitory Action

Research has also explored the role of hydrazine derivatives in the development of diuretics that inhibit carbonic anhydrase. This class of diuretics shows potential in treating conditions such as hypertension and obesity due to their ability to inhibit certain isoforms of carbonic anhydrase, thus offering a dual therapeutic action by also affecting blood pressure and organ protection (Carta & Supuran, 2013).

Environmental Impacts and Green Propellants

The environmental and health hazards associated with traditional chemical propellants like hydrazine have led to research into green propellants for space propulsion. Recent developments in ceramic microthrusters demonstrate the potential for using less toxic, environmentally friendly propellants, highlighting the importance of finding alternatives to conventional propellants (Markandan et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

(3-methoxy-3-methylbutyl)hydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O.2ClH/c1-6(2,9-3)4-5-8-7;;/h8H,4-5,7H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVQKNKOLUUXPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCNN)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-3-carboxylic acid, 7-fluoro-](/img/structure/B2727002.png)

![Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2727004.png)

![(Z)-13-acetyl-5-methyl-2-(2-oxoindolin-3-ylidene)-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2727007.png)

![[2-(4-chloro-3-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2727017.png)

![3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one](/img/structure/B2727020.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2727025.png)